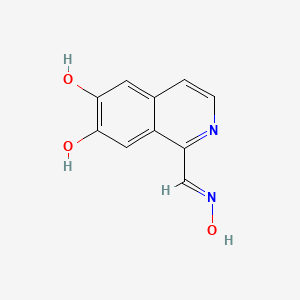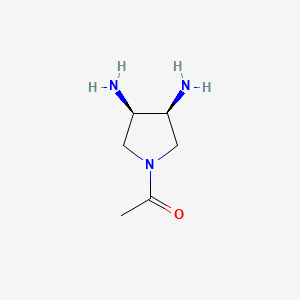
6,7-Dihydroxyisoquinoline-1-carbaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydroxyisoquinoline-1-carbaldehyde oxime is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant in various fields due to their diverse biological activities and applications in medicinal chemistry. This compound, in particular, is characterized by the presence of two hydroxyl groups at positions 6 and 7, an isoquinoline core, and an oxime functional group at the 1-carbaldehyde position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxyisoquinoline-1-carbaldehyde oxime typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using methods such as the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups at positions 6 and 7 can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Formation of the Oxime Group: The oxime group is formed by reacting the 1-carbaldehyde derivative of isoquinoline with hydroxylamine hydrochloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to ensure efficient reactions and minimal by-products. Continuous flow reactors and other advanced technologies may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydroxyisoquinoline-1-carbaldehyde oxime undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ether or ester derivatives.
Aplicaciones Científicas De Investigación
6,7-Dihydroxyisoquinoline-1-carbaldehyde oxime has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6,7-Dihydroxyisoquinoline-1-carbaldehyde oxime involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, affecting their catalytic activity.
Radical Scavenging: The hydroxyl groups can act as radical scavengers, providing antioxidant properties.
Signal Transduction: The compound may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-1-carbaldehyde oxime: Known for its cytotoxic activity and potential as an anticancer agent.
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Uniqueness
6,7-Dihydroxyisoquinoline-1-carbaldehyde oxime is unique due to its specific structural features, including the isoquinoline core with hydroxyl and oxime groups, which confer distinct chemical reactivity and biological activity compared to other oximes and isoquinoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
1-[(E)-hydroxyiminomethyl]isoquinoline-6,7-diol |
InChI |
InChI=1S/C10H8N2O3/c13-9-3-6-1-2-11-8(5-12-15)7(6)4-10(9)14/h1-5,13-15H/b12-5+ |
Clave InChI |
OQEKIXLLJYHPQZ-LFYBBSHMSA-N |
SMILES isomérico |
C1=CN=C(C2=CC(=C(C=C21)O)O)/C=N/O |
SMILES canónico |
C1=CN=C(C2=CC(=C(C=C21)O)O)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12871463.png)
![2-(Aminomethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12871472.png)


![Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt](/img/structure/B12871491.png)

![2-(4-bromophenyl)-1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)ethanone](/img/structure/B12871511.png)



![2-Chloro-7-(methylthio)benzo[d]oxazole](/img/structure/B12871533.png)


